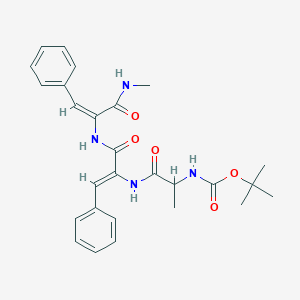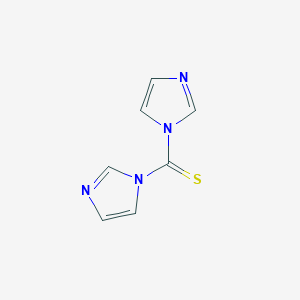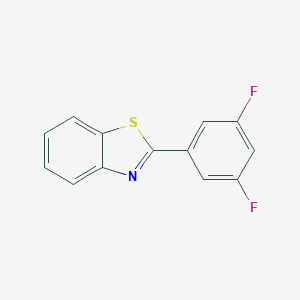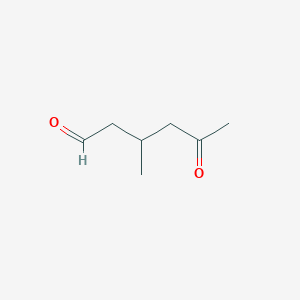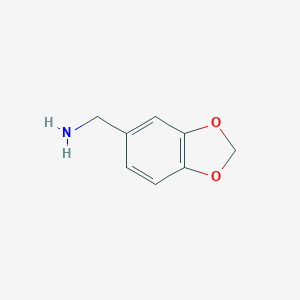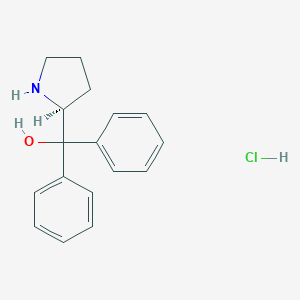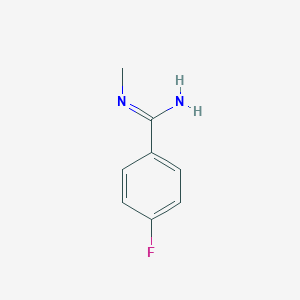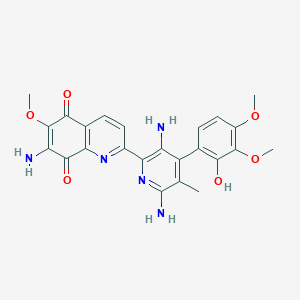
Streptonigrone-2'-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptonigrone-2'-imine (SNI) is a natural product isolated from the soil bacterium Streptomyces sp. SNI has been found to exhibit promising biological activities, including cytotoxicity against cancer cells, anti-inflammatory effects, and antibacterial properties.
Wirkmechanismus
The mechanism of action of Streptonigrone-2'-imine is not fully understood. However, studies have shown that Streptonigrone-2'-imine induces apoptosis in cancer cells by activating the caspase cascade. Streptonigrone-2'-imine has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. The antibacterial activity of Streptonigrone-2'-imine is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemische Und Physiologische Effekte
Streptonigrone-2'-imine has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Streptonigrone-2'-imine has also been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammation. Additionally, Streptonigrone-2'-imine has been found to disrupt bacterial cell membranes, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Streptonigrone-2'-imine is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of anticancer drugs. Additionally, Streptonigrone-2'-imine has shown antibacterial activity against Gram-positive bacteria, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of Streptonigrone-2'-imine is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Streptonigrone-2'-imine. One direction is the development of Streptonigrone-2'-imine derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of Streptonigrone-2'-imine in more detail. Additionally, the potential of Streptonigrone-2'-imine as a lead compound for the development of new anticancer and antibacterial drugs can be explored further.
Conclusion
In conclusion, Streptonigrone-2'-imine is a natural product with promising biological activities, including cytotoxicity against cancer cells, anti-inflammatory effects, and antibacterial properties. The synthesis of Streptonigrone-2'-imine involves the isolation of the compound from the Streptomyces sp. culture broth. Streptonigrone-2'-imine has been extensively studied for its biological activities, and its mechanism of action is not fully understood. Streptonigrone-2'-imine has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the study of Streptonigrone-2'-imine have been identified.
Synthesemethoden
The synthesis of Streptonigrone-2'-imine involves the isolation of the compound from the Streptomyces sp. culture broth. The isolation process includes extraction, purification, and characterization. The extraction is carried out using organic solvents such as ethyl acetate, followed by purification using chromatographic techniques such as silica gel column chromatography. The final step involves the characterization of the compound using spectroscopic methods such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Streptonigrone-2'-imine has been extensively studied for its biological activities. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including human colon adenocarcinoma, breast cancer, and lung cancer. Streptonigrone-2'-imine has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Streptonigrone-2'-imine has shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Eigenschaften
CAS-Nummer |
143139-76-8 |
|---|---|
Produktname |
Streptonigrone-2'-imine |
Molekularformel |
C24H23N5O6 |
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
7-amino-2-[3,6-diamino-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methylpyridin-2-yl]-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C24H23N5O6/c1-9-14(10-6-8-13(33-2)22(34-3)19(10)30)15(25)18(29-24(9)27)12-7-5-11-17(28-12)21(32)16(26)23(35-4)20(11)31/h5-8,30H,25-26H2,1-4H3,(H2,27,29) |
InChI-Schlüssel |
RRXBQPIAZQVIQO-UVTDQMKNSA-N |
Isomerische SMILES |
CC\1=C(NC(=C(/C1=C\2/C=CC(=C(C2=O)OC)OC)N)C3=NC4=C(C=C3)C(=O)C(=C(C4=O)N)OC)N |
SMILES |
CC1=C(C(=C(N=C1N)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Kanonische SMILES |
CC1=C(C(=C(N=C1N)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Synonyme |
2'-decarboxy-2'-aminostreptonigrin streptonigrone-2'-imine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



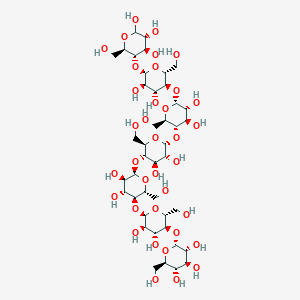
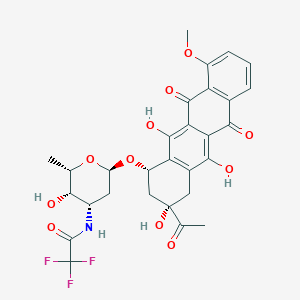
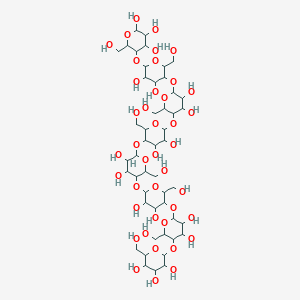
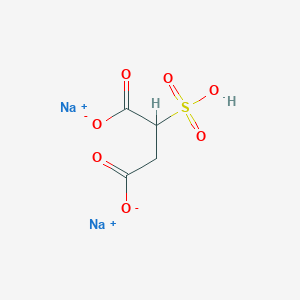
![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)
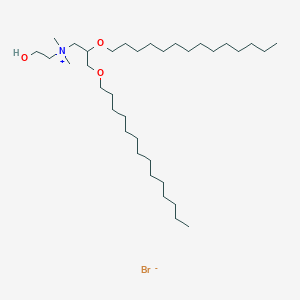
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)
